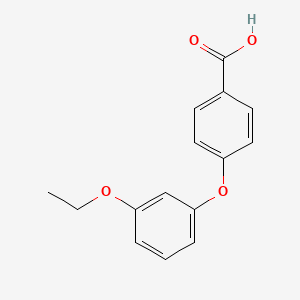

4-(3-乙氧基苯氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

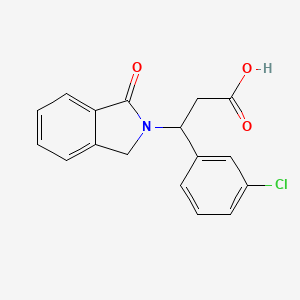

4-(3-Ethoxyphenoxy)benzoic acid is a chemical compound with the CAS Number: 777031-99-9 . It has a molecular weight of 258.27 and its IUPAC name is 4-(3-ethoxyphenoxy)benzoic acid . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 4-phenoxybenzoic acid, a similar compound, involves adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor . This is followed by stirring, adding acetic anhydride, heating the reactor, and continuously stirring . The pH value of the solution is monitored and adjusted by using hydrochloric acid in the preparation process .Molecular Structure Analysis

The InChI code for 4-(3-Ethoxyphenoxy)benzoic acid is 1S/C15H14O4/c1-2-18-13-4-3-5-14 (10-13)19-12-8-6-11 (7-9-12)15 (16)17/h3-10H,2H2,1H3, (H,16,17) . The InChI key is IKYUBEOMRGCAGB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(3-Ethoxyphenoxy)benzoic acid is a powder that is stored at room temperature . It has a molecular weight of 258.27 .科学研究应用

发光性质和配位化合物

Sivakumar 等人 (2010 年) 的研究探讨了使用苯甲酸衍生物合成镧系配位化合物的晶体结构。该研究重点介绍了取代基对这些化合物的光物理性质的影响,表明给电子取代基可以增强发光,而夺电子基团则降低发光。这一发现对于开发具有特定发光性质的材料以用于光学器件和传感器至关重要 (Sivakumar、Reddy、Cowley 和 Vasudevan,2010 年)。

催化和化学反应

Hardacre 等人 (2004 年) 关于使用沸石作为催化剂在离子液体中对苯甲酸进行 Friedel-Crafts 苯甲酰化的工作证明了使用环保溶剂来提高反应速率的潜力。该研究强调了离子液体在催化有机反应中的效用,为传统有机溶剂提供了一种更环保的替代品 (Hardacre、Katdare、Milroy、Nancarrow、Rooney 和 Thompson,2004 年)。

抗菌活性

Drăcea 等人 (2010 年) 研究了衍生自 2-(4-乙基苯氧基甲基)苯甲酸的新硫脲的抗菌活性。该研究揭示了这些化合物对一系列细菌和真菌的功效,表明它们在开发新的抗菌剂中的潜在用途。此类研究对于应对日益严峻的抗生素耐药性挑战至关重要 (Drăcea、Babeş、Limban、Delcaru、Chifiriuc 和 Israil,2010 年)。

绿色化学和合成

Zhang 等人 (2015 年) 描述了一种使用绿色化学方法合成 4-甲氧基苯甲酮的有效方法。这突出了催化剂在提高反应效率和选择性中的作用,有助于实现更可持续的化学制造工艺 (Zhang、Han、Tian、Chen、Wang、Jin 和 Bai,2015 年)。

安全和危害

The safety information for 4-(3-Ethoxyphenoxy)benzoic acid indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, and antibiotic photodegradation properties of new coordination polymers . Another paper discusses the synthesis and pharmacological activity of 3-Phenoxybenzoic acid derivatives .

作用机制

Target of Action

It’s known that phenolic compounds, which this molecule is a derivative of, have a wide range of biological activities, including antioxidant and antibacterial properties .

Mode of Action

For instance, they can act as antioxidants, neutralizing harmful free radicals, or as antibacterials, disrupting bacterial cell walls .

Biochemical Pathways

The biosynthesis of phenolic compounds like 4-(3-Ethoxyphenoxy)benzoic acid involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of secondary metabolites in plants, including phenolic acids

Pharmacokinetics

Benzoic acid, a related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This could potentially provide some insight into the pharmacokinetics of 4-(3-Ethoxyphenoxy)benzoic acid.

Result of Action

Phenolic compounds are known to have a variety of effects at the molecular and cellular level, including antioxidant activity and potential anti-tumor and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as soil composition, temperature, and microbial activity can affect the degradation and effectiveness of these compounds . .

属性

IUPAC Name |

4-(3-ethoxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-4-3-5-14(10-13)19-12-8-6-11(7-9-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYUBEOMRGCAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)

![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)